![molecular formula C26H25N3O5S B5569007 N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B5569007.png)

N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

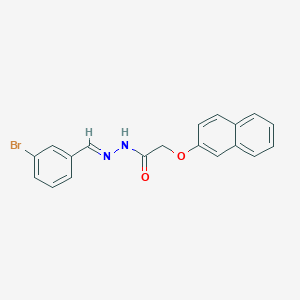

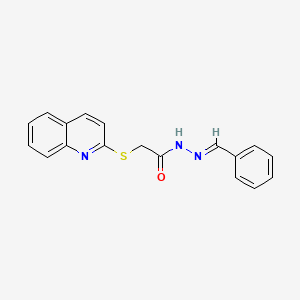

This compound belongs to the class of methanesulfonamides, characterized by their unique structural features and reactivity profiles. Methanesulfonamides like this one are significant due to their potential in various fields of chemistry and biochemistry.

Synthesis Analysis

While specific information on the synthesis of this compound is not readily available, similar compounds like N-(2,3-Dichlorophenyl)methanesulfonamide have been synthesized and studied. These syntheses often involve complex reactions where the bond parameters and conformational aspects are critical (Gowda, Foro, & Fuess, 2007).

Molecular Structure Analysis

The molecular structure of related methanesulfonamides indicates that the conformation of the N—H bond is crucial, as seen in compounds like N-(2,4-Dichlorophenyl)methanesulfonamide (Gowda, Foro, & Fuess, 2007). This influences the overall geometry and potentially the reactivity of the compound.

Chemical Reactions and Properties

Methanesulfonamides typically exhibit unique reactivity due to their functional groups. For example, studies on similar compounds have shown the formation of chains through N—H⋯O hydrogen bonding (Gowda, Foro, & Fuess, 2007).

Physical Properties Analysis

The physical properties of methanesulfonamides like this one are often influenced by their molecular conformations and intermolecular interactions. For instance, N-(3,4-Dimethylphenyl)methanesulfonamide shows packing into chains through hydrogen bonding, impacting its physical state and solubility (Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

Chemical properties of methanesulfonamides can vary based on their structure. The presence of functional groups like the methanesulfonyl group and various substituents significantly influence their chemical behavior. These compounds often form complexes and exhibit specific reactivity patterns as seen in the study of N-[2-(Pyridin-2-yl)ethyl]-derivatives of methanesulfonamide (Jacobs, Chan, & O'Connor, 2013).

Scientific Research Applications

Structural and Conformational Analysis

Research has explored the structural and conformational aspects of compounds similar to N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide. Studies on molecules like N-(2,3-Dichlorophenyl)methanesulfonamide, N-(2,4-Dichlorophenyl)methanesulfonamide, and others within this class have elucidated the conformation of the N—H bond in relation to substituents on the aromatic ring. These investigations reveal that the amide H atom's positioning, crucial for biological activity, depends on its orientation relative to the benzene ring and the methanesulfonyl group. Such insights are pivotal for understanding the molecular interactions and potential reactivity of these compounds in various biological or chemical contexts (Gowda, Foro, & Fuess, 2007), (Gowda, Foro, & Fuess, 2007).

Synthetic Methodologies

The synthesis of phenylmethanesulfonamide derivatives, including strategies based on compounds like phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide, highlights novel synthetic approaches that could be applicable to the production of N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide derivatives. Such methodologies demonstrate the high reactivity of these products, potentially leading to diverse applications in chemical synthesis and material science (Aizina, Levkovskaya, & Rozentsveig, 2012).

Biological Activity and Applications

Investigations into the biological activities of sulfonamide derivatives, such as methanesulfonicacid hydrazide derivatives and their metal complexes, have revealed potential antibacterial properties. These studies provide a foundation for understanding how derivatives of N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide might exhibit similar biological activities, suggesting applications in medicinal chemistry and pharmaceutical research (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Photo-induced Reactions

The photo-induced, catalyst-free reactions involving N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine offer an intriguing glimpse into the chemistry that might be applicable to N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide. Such reactions, leading to the incorporation of sulfonyl groups under mild conditions, could be pivotal in designing novel derivatives with enhanced properties or specific functionalities (Zhou, Xia, & Wu, 2016).

properties

IUPAC Name |

N-[(E)-anthracen-9-ylmethylideneamino]-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O5S/c1-33-20-12-13-25(34-2)24(15-20)29(35(3,31)32)17-26(30)28-27-16-23-21-10-6-4-8-18(21)14-19-9-5-7-11-22(19)23/h4-16H,17H2,1-3H3,(H,28,30)/b27-16+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZWACSNXPKHCE-JVWAILMASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N(CC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)N(CC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5568929.png)

![methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B5568947.png)

![8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5568952.png)

![N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5568957.png)

![ethyl {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5568962.png)

![2-[(2-fluorobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5568970.png)

![2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5568981.png)

![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)

![3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5569003.png)

![1-tert-butyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5569013.png)

![6-chloro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide hydrochloride](/img/structure/B5569023.png)

![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5569030.png)